molecular formula C15H23N3O4 B2378353 (R)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1354014-71-3

(R)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Cat. No. B2378353
CAS RN: 1354014-71-3
M. Wt: 309.366
InChI Key: VCVKWLMGLDFONV-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of Bruton’s tyrosine kinase (BTK) inhibitors and has shown promising results in preclinical studies.

Scientific Research Applications

DNA Damage Modulation

One application of related chemicals is the modulation of genotoxicity in certain compounds. For instance, N-tert-butyl-alpha-phenylnitrone (PBN) and its derivatives have been used to modulate the genotoxicity of ethoxyquin, an antioxidant used in animal feeds. These compounds can reduce DNA damage induced by ethoxyquin, highlighting the potential of (R)-tert-butyl based compounds in protecting against DNA damage (Skolimowski et al., 2010).

Synthesis of Prodigiosin Precursors

The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, which bears similarity to the compound , reacts with singlet oxygen to yield pyrroles, which are precursors to prodigiosin. This showcases the compound's potential in synthesizing biologically important molecules (Wasserman et al., 2004).

Histamine Receptor Ligands

2-Aminopyrimidines, similar to the ethoxypyrimidin moiety in the compound of interest, have been synthesized as ligands for the histamine H4 receptor. These compounds show potential in treating inflammation and pain, indicating the possible use of related compounds in therapeutic agents (Altenbach et al., 2008).

Structural Analysis

Compounds with tert-butyl and pyrrolidine structures have been synthesized and characterized using various techniques like FTIR, NMR, and X-ray crystallography. This demonstrates the compound's relevance in structural chemistry and material science studies (Çolak et al., 2021).

Enantiodivergent Synthesis

Another application is in enantiodivergent synthesis. For example, methyl (R)-6-(tert-butoxycarbonylamino)oxy-4-hydroxy-2-hexenoate, a compound with a similar structure, was used in the synthesis of enantiomers of a precursor for necine bases, demonstrating its use in asymmetric synthesis processes (Barco et al., 2007).

Nitrile Anion Cyclization

The compound's analogs are used in nitrile anion cyclization strategies, essential in synthesizing pyrrolidines with medical applications, further highlighting its relevance in synthetic organic chemistry (Chung et al., 2005).

properties

IUPAC Name

tert-butyl (3R)-3-(6-ethoxypyrimidin-4-yl)oxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-5-20-12-8-13(17-10-16-12)21-11-6-7-18(9-11)14(19)22-15(2,3)4/h8,10-11H,5-7,9H2,1-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVKWLMGLDFONV-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=NC=N1)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

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